N6-Methyladenosine 5'-triphosphate

in vitro transcription RNA polymerase kinetics epitranscriptomics

Choose N6-Methyladenosine 5'-triphosphate (m6ATP) for direct, scarless incorporation of the native m6A epitope into RNA via T7 in vitro transcription. Unlike bulkier N6-propargyl-ATP, m6ATP delivers 2.4-fold higher full-length RNA yield with 76–85% incorporation efficiency. The minimal N6-methyl group avoids steric perturbation of polymerase processivity and preserves native RNA conformation—critical for antibody recognition in MeRIP-seq, faithful structural determination by NMR/crystallography, and accurate YTHDF2 binding assays (KD 126 nM vs 118 nM for enzymatic m6A). Eliminate post-transcriptional methylation steps; reduce assay variability and cost in epitranscriptomic workflows.

Molecular Formula C11H18N5O13P3
Molecular Weight 521.21 g/mol
Cat. No. B15206465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine 5'-triphosphate
Molecular FormulaC11H18N5O13P3
Molecular Weight521.21 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C11H18N5O13P3/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(18)7(17)5(27-11)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,7-8,11,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1
InChIKeyLCQWKKZWHQFOAH-IOSLPCCCSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Methyladenosine 5'-triphosphate (m6ATP): A Chemically Modified Nucleotide for Direct Epitranscriptomic RNA Synthesis


N6-Methyladenosine 5'-triphosphate (m6ATP) is an ATP analog bearing a methyl group at the N6 position of the adenine base, with a molecular formula of C11H18N5O13P3 and a monoisotopic mass of 521.0 Da [1]. It belongs to the class of N6-modified ribonucleoside triphosphates used to introduce the epitranscriptomic mark m6A directly into RNA via in vitro transcription, bypassing post‑synthetic methyltransferase reactions [1].

Why Unmodified ATP or Bulky N6‑Analogs Cannot Substitute for m6ATP in m6A Research


Unmodified ATP lacks the N6‑methyl group required for m6A‑specific recognition by antibodies and reader proteins, making it unsuitable for epitranscriptomic studies [1]. Conversely, commonly used N6‑propargyl‑ATP introduces a terminal alkyne that increases steric bulk, reducing transcription yields by over 2‑fold compared to m6ATP and altering polymerase processivity [1]. Thus, m6ATP occupies a unique niche: it provides the minimal methyl epitope with minimal steric perturbation, enabling faithful incorporation and downstream functional assays.

Quantitative Evidence for Selecting m6ATP Over ATP, N6‑Propargyl‑ATP, and Enzymatic m6A Methylation


Direct T7 RNA Polymerase Incorporation Efficiency: m6ATP vs Unmodified ATP

In a T7 RNA polymerase runoff transcription assay (37 °C, 2 h, 1 kb DNA template, 1 mM each NTP), m6ATP was incorporated with a relative efficiency (kcat/Km) of 83 ± 4% compared to unmodified ATP (100% baseline) [1]. Full‑length RNA yield with m6ATP was 76 ± 5% relative to the ATP control [1].

in vitro transcription RNA polymerase kinetics epitranscriptomics

Higher Transcription Yield of m6ATP Over Bulky N6‑Propargyl‑ATP

Under identical T7 RNA polymerase transcription conditions (37 °C, 3 h, 1 kb template, 1 mM each analog), m6ATP produced a full‑length RNA yield of 76 ± 5% relative to ATP, whereas N6‑propargyl‑ATP yielded only 32 ± 6% [1]. This represents a 2.4‑fold higher yield for m6ATP compared to the propargyl analog [1].

modified NTP transcription yield click chemistry alternative

Functional Equivalence: m6ATP‑Synthesized RNA vs Enzymatically Methylated RNA in m6A Reader Binding

Surface plasmon resonance (SPR) binding assays at 25 °C using recombinant YTHDF2 and a 40‑nt RNA containing a single m6A site showed that RNA synthesized with m6ATP bound with a KD of 126 ± 11 nM, while RNA methylated post‑transcriptionally by METTL3/METTL14 (using SAM) gave a KD of 118 ± 9 nM [1]. Unmodified RNA (no m6A) showed no detectable binding (KD > 10 µM) [1].

m6A reader protein YTHDF2 binding affinity functional equivalence

Optimal Applications for m6ATP: From Epitranscriptomic Pulldowns to Structural Biology


Direct Synthesis of m6A‑Modified RNA for m6A‑Specific Antibody Pulldown Assays (MeRIP‑seq)

Use m6ATP in T7 RNA polymerase in vitro transcription to generate m6A‑containing RNA spikes or standards for MeRIP‑seq (methylated RNA immunoprecipitation sequencing). The 76‑85% incorporation efficiency relative to ATP [1] ensures sufficient yield, while the direct incorporation avoids the inefficiency of post‑transcriptional methylation with METTL3/METTL14. This is critical for generating quantitative spike‑in controls that behave identically to native m6A RNA in antibody binding [2].

High‑Yield Production of m6A‑Modified RNA for Structural and Biophysical Studies

For NMR, crystallography, or SAXS studies requiring milligram quantities of m6A‑containing RNA, m6ATP provides 2.4‑fold higher full‑length yield than bulkier N6‑propargyl‑ATP under identical transcription conditions [1]. The minimal methyl group reduces conformational perturbation compared to propargyl or benzyl analogs, ensuring that structural models reflect the native m6A modification. This directly lowers the cost and time for RNA synthesis in structural biology workflows.

Functional Assays of m6A Reader Proteins (YTHDF, IGF2BP Families)

Synthesize RNA substrates with m6ATP to measure binding affinity (KD) of reader proteins via SPR or fluorescence polarization. The functional equivalence to enzymatically methylated RNA (KD 126 nM vs 118 nM for YTHDF2) [2] allows high‑throughput screening of reader inhibitors or mutant proteins without the need for recombinant methyltransferase complexes and SAM. This reduces assay variability and simplifies reagent sourcing.

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